molecular formula C22H22O4 B12007058 1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol CAS No. 5465-47-4

1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol

Cat. No.: B12007058
CAS No.: 5465-47-4
M. Wt: 350.4 g/mol
InChI Key: AZOAHVDSQGOIBR-UHFFFAOYSA-N
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Description

1,2-bis(4-methoxyphenyl)-1,2-ethanediol , is a chemical compound with the molecular formula C₁₆H₁₈O₄. It consists of two aromatic rings connected by an ethane-1,2-diol (1,2-ethanediol) linker. The compound’s structure features two methoxy groups (–OCH₃) and one hydroxyl group (–OH) on each phenyl ring .

Preparation Methods

Synthetic Routes:: 1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 1,2-dibromoethane with 4-methoxybenzaldehyde, followed by reduction with a suitable reducing agent (e.g., lithium aluminum hydride) to yield the desired diol.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol can undergo several chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or other functional groups.

    Reduction: Reduction of the carbonyl groups can yield secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or alkylation).

Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and Lewis acids for aromatic substitution.

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol has promising applications:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular pathways, possibly affecting cell cycle regulation or signaling cascades.

Comparison with Similar Compounds

1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol stands out due to its unique combination of aromatic rings and ethane-1,2-diol linker. Similar compounds include other bisphenols and aromatic diols.

Properties

CAS No.

5465-47-4

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)-1-phenylethane-1,2-diol

InChI

InChI=1S/C22H22O4/c1-25-19-12-8-16(9-13-19)21(23)22(24,17-6-4-3-5-7-17)18-10-14-20(26-2)15-11-18/h3-15,21,23-24H,1-2H3

InChI Key

AZOAHVDSQGOIBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O)O

Origin of Product

United States

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